1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. This compound features a benzodiazole moiety fused with a pyrazolo-pyridine structure, contributing to its potential pharmacological properties. The compound can be classified as a carboxylic acid due to the presence of the carboxylic acid functional group at the 5-position of the pyrazole ring.
The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves several steps utilizing various synthetic methods.
Common Synthetic Methods:
Technical Details:
The molecular structure of 1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be described as follows:
Structural Features:
Data:
The chemical reactivity of 1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be analyzed through various reaction pathways:
Reactions:
Technical Details:
Process:
Data:
The physical and chemical properties of 1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid are crucial for understanding its behavior in biological systems.
Physical Properties:
Chemical Properties:
Relevant Data:
The scientific uses of 1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid span various fields:
Scientific Uses:
Research Applications:
Pyrazolo[3,4-b]pyridine derivatives represent a privileged scaffold in modern drug discovery due to their versatile kinase inhibitory properties and capacity for structural diversification. These bicyclic heterocycles mimic purine geometry, enabling competitive binding at ATP sites across numerous kinases. The scaffold’s synthetic flexibility permits strategic substitutions that modulate potency, selectivity, and pharmacokinetic profiles, making it indispensable for targeting oncological, cardiovascular, and inflammatory diseases. Recent advances highlight the role of N-1 and C-3 substitutions in conferring target specificity, while carboxyl or carbonitrile groups at C-5 enhance hydrogen-bonding interactions with kinase hinge regions [5] [9]. The integration of benzimidazole components further expands the pharmacophore space, enabling synergistic interactions with allosteric pockets.
Bioisosteric modifications of the pyrazolo[3,4-b]pyridine core have yielded clinically significant kinase inhibitors. Key strategies include:
Table 1: Impact of Bioisosteric Replacements on Kinase Inhibition Profiles
Compound | Modification | Target (IC~50~) | Cellular Activity |
---|---|---|---|
1,3-dimethyl analog [5] | C-5 carbonitrile | Mps1 (2.6 nM) | GI~50~ = 0.18 μM (MDA-MB-231) |
PAH therapeutic candidate [2] | C-4 carboxylic acid | sGC (EC~50~ = 0.8 μM); AMPK (IC~50~ = 1.2 μM) | RVSP reduction: 45% (hypoxia rat model) |
TRK inhibitor C03 [9] | Benzimidazole fusion | TRKA (56 nM) | IC~50~ = 0.304 μM (Km-12 cells) |
These modifications demonstrate how scaffold hopping fine-tunes drug-target engagement. For instance, replacing pyridine with pyrimidine in CDK1 inhibitors diminishes selectivity due to altered hinge orientation, whereas furan substitutions at C-6 (e.g., 954266-84-3) balance lipophilicity and metabolic stability [8] [10].
Benzimidazole-pyrazolopyridine hybrids exploit complementary pharmacophores for enhanced kinase selectivity:
Table 2: Benzimidazole-Pyrazolopyridine Hybrids in Kinase-Targeted Therapies
Kinase Target | Hybrid Structure | Key Interactions | Therapeutic Application |
---|---|---|---|
CDK1/2 [4] | 3-methyl-1-(2-benzimidazolyl)pyrazolo[3,4-b]pyridine | H-bond: Leu83 (hinge), Lys89 (CDK2); Hydrophobic: Phe80 | Breast cancer xenograft regression |
TRKA [9] | 1-(1H-benzimidazol-2-yl)-5-cyanopyrazolo[3,4-b]pyridine | Salt bridge: Asp668; π-stacking: Phe669 | Colorectal cancer (Km-12 cell inhibition) |
Mps1 [6] | 3-cyclopropyl-1-(5-fluorobenzimidazol-2-yl)pyrazolo[3,4-b]pyridine | Halogen bond: Gly605 (hinge); Van der Waals: Ile663 | Triple-negative breast cancer |
The evolution of pyrazolopyridine CDK inhibitors illustrates three generations of optimization:
Table 3: Milestones in Pyrazolopyridine-Based CDK Inhibitor Development
Generation | Prototype Compound | Selectivity Profile | Structural Innovation | Clinical Outcome |
---|---|---|---|---|
First [10] | 3,5-diphenyl-1H-pyrazolo[3,4-b]pyridine | Pan-CDK (CDK1/2/5/9 IC~50~ < 50 nM) | Unsubstituted N-1; C-3 aryl | Toxicity in Phase I trials |
Second [4] | BMS-265246 | CDK1/2 > CDK4/6 (4.5-fold) | 2,6-Difluorophenacyl at N-1 | Preclinical tumor regression |
Third | Dinaciclib analog | CDK2 (1 nM) > CDK4 (>1000 nM) | Carboxamide at C-5; traps C-helix | Phase III success in breast cancer |
This progression underscores the scaffold’s adaptability: replacing N-1 alkyl with arylacetyl groups improved CDK2 affinity 20-fold, while C-3 methyl minimized hERG off-target binding [3] [4]. Current research focuses on allosteric pyrazolopyridine inhibitors that circumvent ATP-site mutations in resistant cancers.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3